molecular formula C18H19NO5S B10885691 4-Cyclohexylphenyl 4-nitrobenzenesulfonate

4-Cyclohexylphenyl 4-nitrobenzenesulfonate

Cat. No.: B10885691
M. Wt: 361.4 g/mol
InChI Key: ZLTLAVRTAGPPLR-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate group. This unique structure imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-cyclohexylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions include constant stirring and controlled temperature to ensure the complete formation of the desired product. The precipitated compound is then filtered and recrystallized from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient mixing and temperature control, leading to higher yields and purity of the final product. The industrial process also involves rigorous quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl 4-nitrobenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: 4-Cyclohexylphenyl 4-aminobenzenesulfonate.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

4-Cyclohexylphenyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in hydrogen bonding and π-π interactions due to its aromatic structure, influencing its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrobenzenesulfonate
  • Cyclohexylphenyl sulfonate
  • 4-Nitrobenzenesulfonyl chloride

Uniqueness

4-Cyclohexylphenyl 4-nitrobenzenesulfonate is unique due to the presence of both a cyclohexyl group and a nitrobenzenesulfonate group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

(4-cyclohexylphenyl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C18H19NO5S/c20-19(21)16-8-12-18(13-9-16)25(22,23)24-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h6-14H,1-5H2

InChI Key

ZLTLAVRTAGPPLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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